Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate
Description
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate (CAS: 692262-39-8) is a benzoate ester derivative featuring a 2-ethoxy-4-formylphenoxyacetyl group linked to the para-position of the benzoate core via an amide bond. With a molecular weight of 371.39 g/mol (), its structure combines a formyl group (electron-withdrawing) and an ethoxy substituent (electron-donating) on the phenoxy ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 4-[[2-(2-ethoxy-4-formylphenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-25-18-11-14(12-22)5-10-17(18)27-13-19(23)21-16-8-6-15(7-9-16)20(24)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXNCLQLHZCRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate typically involves the following steps:
Formation of 2-ethoxy-4-formylphenoxyacetic acid: This intermediate is synthesized by reacting 2-ethoxy-4-formylphenol with chloroacetic acid under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-ethoxy-4-carboxyphenoxyacetic acid.
Reduction: 2-ethoxy-4-hydroxyphenoxyacetic acid.
Substitution: Various substituted phenoxyacetic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the ester and amide functionalities may facilitate interactions with biological membranes and receptors, influencing cellular pathways .
Comparison with Similar Compounds
Substituent Variations on the Phenoxy Ring
The target compound’s phenoxy ring contains 2-ethoxy and 4-formyl groups. Analogous derivatives exhibit substituent variations that influence reactivity and physicochemical properties:
*Calculated based on molecular formula from evidence.
Key Observations :
- Electron-withdrawing groups (e.g., formyl, bromo, chloro) enhance reactivity for nucleophilic additions or cross-coupling reactions.
- Methoxy/ethoxy groups improve solubility in polar solvents but reduce metabolic stability in biological systems.
- Brominated analogs (e.g., CAS 1393484-96-2) exhibit higher molecular weights and lipophilicity (ClogP ~4.3 for dichloro analog in ), impacting membrane permeability in drug design.
Variations in the Core Functional Groups
The amide-linked acetyl group in the target compound is replaced with sulfonyl, benzoyl, or sulfonamide groups in analogs, altering hydrogen-bonding capacity and steric bulk:
Key Observations :
- Sulfonamides (e.g., CAS 1562439-62-6) are common in enzyme inhibitors due to strong hydrogen-bonding interactions.
- Fluorinated benzoyl derivatives (CAS 1260644-01-6) leverage fluorine’s electronegativity for improved pharmacokinetics.
- Hybrid structures like NSC94015 () demonstrate the versatility of benzoate esters in drug discovery.
Biological Activity
Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate is a synthetic compound with potential biological activities that warrant detailed investigation. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Intermediate : The initial step involves the reaction of 2-ethoxy-4-formylphenol with chloroacetic acid under basic conditions to produce 2-ethoxy-4-formylphenoxyacetic acid.
- Acylation Reaction : This intermediate is then acylated with ethyl 4-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for further development in antibiotic therapies.
- Anticancer Activity : Research has shown that derivatives similar to this compound can inhibit cancer cell lines, particularly breast cancer cells (MCF-7). The mechanism appears to involve the compound's ability to induce apoptosis in these cells, which is critical for cancer treatment .
The biological activity of this compound can be attributed to its structural features:
- Covalent Bond Formation : The aldehyde group in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity.
- Interaction with Biological Membranes : The ester and amide functionalities may enhance interactions with biological membranes and receptors, influencing various cellular pathways.
Case Studies
- Anticancer Study : In a recent study, several compounds related to this compound were evaluated for their anticancer properties. The results indicated that specific derivatives showed up to 94% inhibition of MCF-7 cell growth compared to standard treatments like 5-fluorouracil (5-FU) .
- Antimicrobial Efficacy : Another study focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.
Table 1: Anticancer Activity Against MCF-7 Cell Line
| Compound | Inhibition (%) | Reference |
|---|---|---|
| This compound | 94.32 | |
| 5-Fluorouracil (Control) | 96.02 | |
| Other Derivatives | Varies |
Table 2: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Ethyl 4-{[(2-ethoxy-4-formylphenoxy)acetyl]amino}benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with coupling the 2-ethoxy-4-formylphenoxyacetyl moiety to ethyl 4-aminobenzoate. Key parameters include:
- Temperature : Mild conditions (40–60°C) to prevent decomposition of the formyl group.
- Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.
- Purification : Column chromatography or recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- NMR Spectroscopy : and -NMR confirm substituent positions and integration ratios (e.g., formyl proton at ~9.8 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy : Peaks at ~1680 cm (amide C=O) and ~1720 cm (ester C=O) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 400–450 range) .
Q. How can researchers assess the compound’s potential biological activity?
- Methodological Answer : Preliminary screening involves:
- In vitro assays : Antiproliferative activity against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
- Enzyme inhibition studies : Testing interactions with kinases or proteases using fluorogenic substrates.
- Structure-activity relationship (SAR) : Modifying substituents (e.g., formyl group) to evaluate activity changes .
Advanced Research Questions
Q. How can computational modeling resolve ambiguities in the compound’s structural dynamics?
- Methodological Answer :
- Molecular docking : Predict binding affinities to biological targets (e.g., EGFR kinase) using software like AutoDock Vina.
- DFT calculations : Optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
- MD simulations : Study conformational stability in aqueous vs. lipid environments .
Q. What strategies address low yields in regioselective functionalization of the phenoxy moiety?
- Methodological Answer :
- Protecting groups : Temporarily block the formyl group during reactions to prevent side products.
- Directed ortho-metalation : Use directing groups (e.g., acetyl) to control substitution patterns.
- Microwave-assisted synthesis : Enhance reaction efficiency and selectivity .
Q. How should researchers analyze contradictory data in biological activity studies (e.g., varying IC values)?
- Methodological Answer :
- Control experiments : Verify assay consistency (e.g., cell passage number, solvent effects).
- Metabolic stability tests : Assess compound degradation under assay conditions.
- Dose-response curves : Use nonlinear regression to confirm reproducibility. For example, a study on a related benzoate derivative showed 26% HeLa cell inhibition at 100 μM but reduced efficacy at 150 μM due to aggregation .
Q. What advanced techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k, k) in real time.
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., using SHELXL for refinement) to resolve binding modes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
